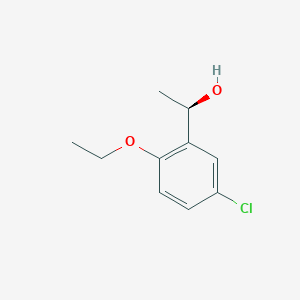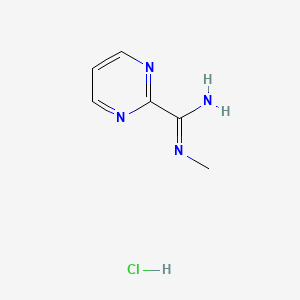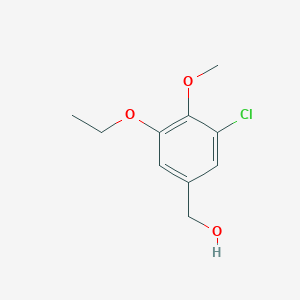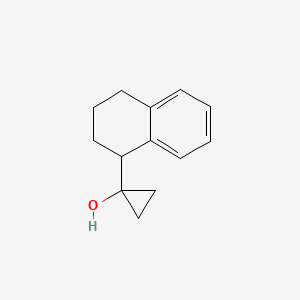
(R)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound features a chiral center, making it optically active. The presence of a chlorine atom and an ethoxy group on the phenyl ring adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like NH3, R-SH, or R-OH under basic conditions.
Major Products
Oxidation: ®-1-(5-Chloro-2-ethoxyphenyl)ethanone.
Reduction: ®-1-(5-Chloro-2-ethoxyphenyl)ethane.
Substitution: ®-1-(5-Substituted-2-ethoxyphenyl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Enzyme Studies: Utilized in studying enzyme-catalyzed reactions due to its chiral nature.
Medicine
Drug Development: Potential precursor for developing drugs with specific biological activities.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the chiral center allows for selective interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- 1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
- 1-(5-Bromo-2-ethoxyphenyl)ethan-1-ol
Uniqueness
Chiral Center: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Substituent Effects: The ethoxy and chloro groups influence the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C10H13ClO2 |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
(1R)-1-(5-chloro-2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
CFIZOSDMOCKASV-SSDOTTSWSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)Cl)[C@@H](C)O |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)






![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)


